3-(Cyclopentyloxy)-4-methoxybenzonitrile
Overview
Description
3-(Cyclopentyloxy)-4-methoxybenzonitrile is an organic compound with the molecular formula C13H15NO2 It is characterized by a benzene ring substituted with a methoxy group at the 4-position and a cyclopentyloxy group at the 3-position, along with a nitrile group
Mechanism of Action
Target of Action
The primary targets of 3-(Cyclopentyloxy)-4-methoxybenzonitrile are the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and 4D . These enzymes play a crucial role in cellular signal transduction pathways. They regulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline, which cannot pass through the cell membrane.
Mode of Action
This compound acts as an inhibitor of the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and 4D . By inhibiting these enzymes, it prevents the breakdown of cAMP, thereby increasing the concentration of cAMP within cells. This leads to a variety of downstream effects, depending on the specific cell type and the signaling pathways that are activated.
Biochemical Pathways
The increase in cAMP levels affects multiple biochemical pathways. cAMP is a second messenger, involved in the regulation of glycogen, sugar, and lipid metabolism. It activates protein kinase A (PKA), leading to phosphorylation of various proteins, altering their activity and thereby the metabolic pathways they regulate .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining the concentration of the drug in the body over time .
Result of Action
The increase in intracellular cAMP levels due to the action of this compound can have various effects at the molecular and cellular level. These effects depend on the specific cell type and the signaling pathways that are activated. For instance, in some cells, increased cAMP levels can lead to changes in gene expression, cell growth, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxy-4-methoxybenzonitrile.
Cyclopentyloxy Substitution: The hydroxyl group at the 3-position is substituted with a cyclopentyloxy group. This is achieved by reacting 3-hydroxy-4-methoxybenzonitrile with a cyclopentyl halide (such as cyclopentyl bromide) in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentyloxy)-4-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and cyclopentyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(Cyclopentyloxy)-4-formylbenzonitrile or 3-(Cyclopentyloxy)-4-carboxybenzonitrile.
Reduction: Formation of 3-(Cyclopentyloxy)-4-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cyclopentyloxy)-4-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopentyloxy)-4-methoxyphenylmethanol
- 3-(4-Methoxyphenyl)propanoyl chloride
- 1-(5-Chloro-2-methoxyphenyl)ethanol
- 3-(3-Methoxyphenyl)-1-propanol .
Uniqueness
3-(Cyclopentyloxy)-4-methoxybenzonitrile is unique due to the presence of both a cyclopentyloxy group and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
3-cyclopentyloxy-4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBXUQZYMCKLFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381395 | |
Record name | 3-(Cyclopentyloxy)-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159783-16-1 | |
Record name | 3-(Cyclopentyloxy)-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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